molecular formula C26H25FN4O2 B303757 2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B303757
M. Wt: 444.5 g/mol
InChI Key: PYIXEEMIEPILLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Morpholine Ring Formation: The morpholine ring can be formed through a nucleophilic substitution reaction involving an appropriate amine and an epoxide.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with new substituents on the quinoline core or the phenyl rings.

Scientific Research Applications

2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating various diseases. Its interactions with biological targets can be studied to understand its mechanism of action and efficacy.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interactions with molecular targets, such as enzymes, receptors, and other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE include:

    Quinoline Derivatives: Compounds with a quinoline core and various substituents.

    Fluorophenyl Compounds: Compounds containing a fluorophenyl group.

    Morpholine Derivatives: Compounds with a morpholine ring and various functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the quinoline core, fluorophenyl group, morpholine ring, and various functional groups provides a unique set of chemical properties and reactivity. This makes the compound a valuable tool for exploring new chemical reactions, studying biological interactions, and developing new materials and therapeutics.

Properties

Molecular Formula

C26H25FN4O2

Molecular Weight

444.5 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)-1-morpholin-4-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H25FN4O2/c27-20-8-6-18(7-9-20)24-21(16-28)26(29)31(30-10-12-33-13-11-30)22-14-19(15-23(32)25(22)24)17-4-2-1-3-5-17/h1-9,19,24H,10-15,29H2

InChI Key

PYIXEEMIEPILLW-UHFFFAOYSA-N

SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=CC=C5

Canonical SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=CC=C5

Origin of Product

United States

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